3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the desired pyrazolo[4,3-c]pyridine structure . This process is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
the use of scalable synthetic routes, such as the Suzuki-Miyaura coupling, suggests that industrial production could be feasible with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, iodine for electrophilic cyclization, and various boronic acids for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield substituted pyrazolo[4,3-c]pyridines with various functional groups .
Scientific Research Applications
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Research: The compound’s ability to induce apoptosis and affect cellular pathways makes it valuable for studying cell death mechanisms.
Chemical Biology: Its unique fluorescence properties enable its use as a pH indicator in various biological assays.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound exerts its effects through the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine lies in its specific substitution pattern and its ability to act as a potent pH indicator and antiproliferative agent .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-12-5-3-2-4-9(12)13-10-8-14-7-6-11(10)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGAGSDBFGDQRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC3=C2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651608 | |
Record name | 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632326-32-0 | |
Record name | 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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